(S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
CAS No.: 1217618-69-3
Cat. No.: VC3251143
Molecular Formula: C12H15Cl2NO2
Molecular Weight: 276.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217618-69-3 |
|---|---|
| Molecular Formula | C12H15Cl2NO2 |
| Molecular Weight | 276.16 g/mol |
| IUPAC Name | (2S)-2-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H14ClNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m0./s1 |
| Standard InChI Key | GAZLJSPDJWUETJ-YDALLXLXSA-N |
| Isomeric SMILES | C1C[C@](NC1)(CC2=CC=C(C=C2)Cl)C(=O)O.Cl |
| SMILES | C1CC(NC1)(CC2=CC=C(C=C2)Cl)C(=O)O.Cl |
| Canonical SMILES | C1CC(NC1)(CC2=CC=C(C=C2)Cl)C(=O)O.Cl |
Introduction
(S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. It features a pyrrolidine ring substituted with a 4-chlorobenzyl group and a carboxylic acid moiety, making it a versatile intermediate in organic synthesis and medicinal chemistry. Despite limited specific literature on this compound, its structural similarity to other pyrrolidine derivatives suggests potential applications in pharmaceutical synthesis and biological research.
Synthesis Methods
The synthesis of (S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
-
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid and 4-chlorobenzyl chloride.
-
Formation of the Amide Bond: The carboxylic acid group of (S)-pyrrolidine-2-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine. This is followed by the addition of 4-chlorobenzyl chloride to form the amide bond.
-
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Biological Activity and Potential Applications
While specific biological activity data for (S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride may be limited, compounds with similar structural motifs have shown potential as anticancer and antimicrobial agents. For instance, derivatives of pyrrolidine have been tested against various cancer cell lines, demonstrating moderate to high effectiveness.
| Compound | Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|---|
| Similar Pyrrolidine Derivatives | A549 (human lung adenocarcinoma) | Varies | Moderate to High |
Research Findings and Future Directions
Research on pyrrolidine derivatives highlights their versatility in medicinal chemistry. Future studies could focus on exploring the specific biological activities of (S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, including its potential as a chiral intermediate in the synthesis of pharmaceuticals. Additionally, investigating its structure-activity relationships could provide insights into optimizing its biological efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume